(1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL
Description
(1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group at the 1S position and a 2,4-dimethylphenyl group.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S)-1-amino-1-(2,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-10(8(2)6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9?,11-/m1/s1 |
InChI Key |
QRRFXAGSYFYLJX-HCCKASOXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C(C)O)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(C)O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 2,4-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine, followed by reduction to form the corresponding amine intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (1S)-enantiomer.
Final Product:
Industrial Production Methods: Industrial production methods for (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL may involve large-scale synthesis using optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine or hydroxyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL can be used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The stereochemistry of the compound ensures selective interaction with chiral centers in biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features, molecular weights, and substituents of (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL with analogs from the evidence:
*Calculated based on molecular formula.
Key Observations:
- Halogenated Derivatives: Bromophenyl analogs (e.g., C₉H₁₂BrNO, MW 230.1 ) exhibit higher molecular weights and polarizability due to bromine, which may influence solubility and reactivity.
- Electron-Withdrawing Groups: The trifluoromethylthio group in C₁₀H₁₂F₃NOS (MW 257.27 ) increases electronegativity, likely improving metabolic stability in agrochemical applications.
Biological Activity
(1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL, a chiral amino alcohol, has garnered attention for its potential biological activities due to its unique molecular structure. This compound features an amino group and a hydroxyl group attached to a propan-2-ol backbone, with a dimethyl-substituted phenyl group that significantly influences its interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C12H17NO
- Molecular Weight : 179.26 g/mol
- Chirality : (1S) configuration, which is crucial for its biological activity.
The presence of the hydroxyl and amino groups allows the compound to form hydrogen bonds, facilitating interactions with various biological macromolecules such as enzymes and receptors.
The biological activity of (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The compound can influence enzyme activity through competitive inhibition or allosteric modulation.
- Receptor Interaction : It may act on neurotransmitter systems, potentially affecting pathways related to dopamine and serotonin receptors.
Biological Activities
Research indicates that (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses.
- Neurotransmitter Modulation : Its interaction with neurotransmitter receptors could suggest roles in mood regulation and cognitive functions.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL against Helicobacter pylori. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µM, demonstrating the compound's potential as an antimicrobial agent.
| Concentration (µM) | Viability Reduction (%) |
|---|---|
| 10 | 20 |
| 25 | 50 |
| 50 | 80 |
Study 2: Enzyme Interaction
Another research focused on the enzyme inhibition properties of the compound. It was found that (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL inhibited the activity of certain metabolic enzymes with an IC50 value of approximately 30 µM.
| Enzyme | IC50 (µM) |
|---|---|
| Enzyme A | 30 |
| Enzyme B | 45 |
Study 3: Neurotransmitter Receptor Modulation
Research into the modulation of neurotransmitter systems revealed that (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL acted as a partial agonist at dopamine receptors, influencing behavioral outcomes in animal models.
Comparative Analysis with Similar Compounds
The structural similarities between (1S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL and other chiral amino alcohols highlight differences in biological activity:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (1R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL | Reduced receptor affinity | Different stereochemistry affecting potency |
| (1S)-1-Amino-3-(3,4-dimethylphenyl)propan-2-OL | Enhanced antimicrobial properties | Variation in phenyl substitution pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
